REACTION_CXSMILES
|
[OH:1][C:2]1[C:3]([I:9])=[N:4][C:5]([CH3:8])=[CH:6][CH:7]=1.I[CH3:11]>>[I:9][C:3]1[C:2]([O:1][CH3:11])=[CH:7][CH:6]=[C:5]([CH3:8])[N:4]=1
|
Name
|
|
Quantity
|
10 g
|
Type
|
reactant
|
Smiles
|
OC=1C(=NC(=CC1)C)I
|
Name
|
|
Quantity
|
2.7 mL
|
Type
|
reactant
|
Smiles
|
IC
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
IC1=NC(=CC=C1OC)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 10.5 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |